3-(2,6-dichlorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide
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Overview
Description
3-(2,6-dichlorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure. It contains a dichlorophenyl group, a thiophenylmethyl group, and a pyrrolidinyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophenylmethyl Group: This is achieved through nucleophilic substitution reactions.
Attachment of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
3-(2,6-dichlorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dichlorophenyl)-N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)propanamide
- 3-(2,6-dichlorophenyl)-N-(1-(furan-3-ylmethyl)pyrrolidin-3-yl)propanamide
Uniqueness
The uniqueness of 3-(2,6-dichlorophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular geometry makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2OS/c19-16-2-1-3-17(20)15(16)4-5-18(23)21-14-6-8-22(11-14)10-13-7-9-24-12-13/h1-3,7,9,12,14H,4-6,8,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTBPJRETJNIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=C(C=CC=C2Cl)Cl)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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